Mirosamicin

Vue d'ensemble

Description

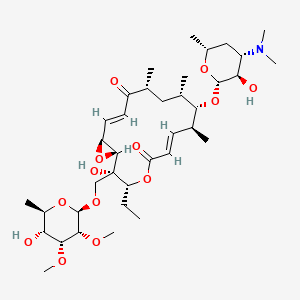

La mirosamicine est un antibiotique macrolide avec une structure cyclique à seize chaînons. Elle est hautement active contre une large gamme de bactéries Gram-positives, certaines bactéries Gram-négatives et les mycoplasmes . La mirosamicine a été isolée du bouillon de culture de Micromonospora en 1978 et est utilisée en médecine vétérinaire depuis 1988 au Japon .

Méthodes De Préparation

La mirosamicine est synthétisée par fermentation à l'aide du micro-organisme Micromonospora espèce A11725 . Le composé est ensuite extrait et purifié par chromatographie liquide haute performance (CLHP) . Les méthodes de production industrielle impliquent des fermentations à grande échelle et des processus de purification subséquents pour obtenir de la mirosamicine de haute pureté .

Analyse Des Réactions Chimiques

La mirosamicine subit diverses réactions chimiques, notamment :

Oxydation : La mirosamicine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la mirosamicine.

Substitution : La mirosamicine peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

La mirosamicine a plusieurs applications de recherche scientifique :

Mécanisme d'action

La mirosamicine exerce ses effets antibactériens en se liant au ribosome bactérien, inhibant la synthèse protéique . Cette action empêche la croissance et la réplication des bactéries, conduisant à leur mort éventuelle. Les cibles moléculaires comprennent la sous-unité 50S du ribosome bactérien, et les voies impliquées sont liées à l'inhibition de l'élongation de la chaîne peptidique .

Applications De Recherche Scientifique

Veterinary Medicine

Honeybee Health:

Mirosamicin is notably effective against Paenibacillus larvae, the causative agent of American Foulbrood disease in honeybees. Research indicates that this compound can be administered via feed to honeybee colonies, resulting in significant distribution within bee larvae and royal jelly, which are critical for larval nutrition. A study demonstrated that the drug's distribution was high in larvae and jelly but lower in honey, suggesting its potential for targeted treatment in infected colonies .

Case Study: Administration in Honeybee Colonies

- Study Design: Adult honeybees were treated with this compound mixed into a pollen-substitute paste.

- Dosage: 200 mg/hive/week over one week.

- Findings: High concentrations were detected in larvae and jelly, indicating effective uptake and potential therapeutic benefits against P. larvae infections .

Antimicrobial Resistance Research

This compound's role in combating antimicrobial resistance is crucial, especially concerning its efficacy against resistant strains of bacteria. Studies have isolated resistant bacteria from honey samples, emphasizing the need for ongoing surveillance of antimicrobial resistance genes associated with P. larvae populations .

Research Insights:

- A study highlighted the presence of macrolide resistance genes in bacteria isolated from honey, suggesting that monitoring these bacteria could help predict resistance trends and inform treatment strategies .

Alternative Treatments for Bacterial Infections

Research has explored alternative treatments for European Foulbrood (EFB) disease using this compound alongside other antibiotics like oxytetracycline and tylosin. Comparative studies have shown that while oxytetracycline is commonly used, this compound presents a viable alternative with less toxicity to larvae at effective concentrations .

Comparative Efficacy Study:

- Antibiotics Tested: Oxytetracycline, Tylosin, Lincomycin.

- Methodology: Laboratory-reared larvae infected with Melissococcus plutonius were treated with varying concentrations of antibiotics.

- Results: this compound demonstrated effectiveness without the high toxicity associated with other treatments at similar dosages .

Analytical Techniques for Detection

The determination of this compound levels in biological matrices is essential for evaluating its therapeutic efficacy and safety. Various analytical methods have been developed to quantify macrolides like this compound in pharmaceutical formulations and biological samples.

Methods Reviewed:

- Chromatographic techniques (HPLC).

- Spectrophotometric assays.

- Microbiological assays for specificity.

These methods facilitate accurate monitoring of antibiotic levels to ensure effective treatment while minimizing the risk of resistance development .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Veterinary Medicine | Treatment of American Foulbrood in honeybees | Effective distribution in larvae; reduces infection rates |

| Antimicrobial Resistance | Monitoring resistance genes in honey bacteria | Identified resistance trends; importance of surveillance |

| Alternative Treatments | Comparison with other antibiotics for EFB | Lower toxicity; effective against resistant strains |

| Analytical Techniques | Methods for quantifying this compound levels | Enhanced detection methods improve treatment monitoring |

Mécanisme D'action

Mirosamicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis . This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Comparaison Avec Des Composés Similaires

La mirosamicine est similaire à d'autres antibiotiques macrolides tels que l'érythromycine, la clarithromycine et l'azithromycine . la mirosamicine a une structure cyclique à seize chaînons unique, qui la distingue des cycles à quatorze chaînons de l'érythromycine et de la clarithromycine . Cette différence structurelle contribue à son spectre antibactérien distinct et à ses propriétés pharmacocinétiques .

Des composés similaires comprennent :

- Érythromycine

- Clarithromycine

- Azithromycine

- Mycinamicine II

L'unicité de la mirosamicine réside dans sa forte activité antibactérienne et son utilisation spécifique en médecine vétérinaire, en particulier au Japon .

Activité Biologique

Mirosamicin, a 16-membered macrolide antibiotic, has been utilized primarily in veterinary medicine, particularly for the treatment of infections in honey bees caused by Paenibacillus larvae, the causative agent of American Foulbrood (AFB). Its effectiveness and biological activity have been subjects of various studies, particularly concerning antimicrobial resistance (AMR) development.

This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and thus halting bacterial growth. This mechanism is similar to that of other macrolides, making it crucial in treating infections caused by gram-positive bacteria.

Antimicrobial Efficacy

This compound has demonstrated significant effectiveness against P. larvae strains. Research indicates that it maintains its efficacy even after nearly two decades of use in Japan, where it was first approved for veterinary use in 1999. The minimum inhibitory concentrations (MICs) for various strains have been extensively studied, showing that this compound remains potent against resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against P. larvae

| Strain ID | MIC (μg/mL) |

|---|---|

| P. larvae 2019BC1 | 0.5 |

| P. larvae M401 | 0.25 |

| P. larvae J33TS5 | 1 |

These results indicate that this compound is particularly effective against certain strains, with MIC values as low as 0.5 μg/mL, suggesting a robust activity profile.

Resistance Development

Despite its efficacy, there are emerging concerns regarding the development of resistance to this compound among bacterial populations. A study highlighted that isolates of M. plutonius, a related pathogen, have shown resistance to this compound, emphasizing the need for ongoing surveillance and research into AMR patterns.

Case Studies on Resistance

- Study on M. plutonius : A recent investigation found that certain M. plutonius isolates exhibited resistance to this compound, indicating a potential shift in susceptibility patterns within microbial communities associated with honey bee diseases .

- Resistance Gene Analysis : Genome analysis revealed the presence of resistance genes located on mobile genetic elements (MGEs) among bacteria isolated from honey samples, which can contribute to the spread of resistance traits .

Clinical Implications

The continued use of this compound in treating AFB is critical; however, the emergence of resistant strains necessitates alternative strategies and treatments. The integration of this compound with other antimicrobial agents or the development of new compounds may be required to combat resistant infections effectively.

Recommendations for Future Research

- Longitudinal Studies : Conducting long-term studies to monitor resistance patterns in honey bee pathogens.

- Combination Therapies : Exploring synergistic effects between this compound and other antibiotics to enhance therapeutic efficacy.

- Genomic Surveillance : Implementing genomic techniques to track resistance genes across bacterial populations in apiaries.

Propriétés

IUPAC Name |

(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIDEZOUVSJVHS-ZPQCYHEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)(COC4C(C(C(C(O4)C)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@]([C@H]2[C@@H](O2)/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)(CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024536 | |

| Record name | 14-Hydroxymycinamicin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73684-69-2 | |

| Record name | Mirosamicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73684-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirosamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Hydroxymycinamicin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mirosamicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIROSAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G02HKM1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.